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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)butyric acid

Cat. No.: B1630485 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenyl)butyric Acid

This guide provides a comprehensive technical overview of 2-(4-nitrophenyl)butyric acid, a

key chemical intermediate. Designed for researchers, scientists, and professionals in drug

development and fine chemical synthesis, this document delves into the compound's molecular

architecture, stereochemistry, spectroscopic identity, and synthetic pathways, grounding all

claims in authoritative references.

Introduction and Physicochemical Profile
2-(4-Nitrophenyl)butyric acid (CAS No: 7463-53-8), also known as 2-(p-nitrophenyl)butanoic

acid, is a derivative of butyric acid of significant interest in the pharmaceutical and organic

synthesis sectors. Its primary utility lies in its role as a crucial precursor in the synthesis of

Indobufen, a reversible anti-platelet aggregation agent.[1][2][3] Understanding its structural and

chemical properties is paramount for its effective application in multi-step synthetic processes.

The compound typically presents as an off-white to light beige or yellow crystalline powder.[1]

Its molecular structure integrates three key functional components: a butyric acid backbone, a

phenyl ring attached at the alpha-carbon (C2), and an electron-withdrawing nitro group (-NO₂)

at the para-position (C4) of the phenyl ring. This specific arrangement of functional groups

dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)butyric acid
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Property Value Source(s)

Molecular Formula C₁₀H₁₁NO₄ [2][4]

Molecular Weight 209.20 g/mol [4]

IUPAC Name 2-(4-nitrophenyl)butanoic acid [4]

Melting Point 121-123 °C [1][2]

Appearance
Off-white to light beige/yellow

powder
[1]

Solubility

Sparingly soluble in water;

soluble in organic solvents

such as methanol, ethanol,

acetone, and chloroform.

[1]

Molecular Structure and Stereochemistry
The molecular architecture of 2-(4-nitrophenyl)butyric acid is fundamental to its chemical

behavior. The molecule's core is a butyric acid chain, with the second carbon atom (the α-

carbon) being a focal point of substitution and stereochemistry.

Figure 1: 2D Molecular Structure of 2-(4-Nitrophenyl)butyric acid.

Key Functional Groups
Carboxylic Acid Moiety (-COOH): This group confers acidic properties to the molecule and is

a primary site for chemical reactions, such as esterification or conversion to an acid chloride.

p-Nitrophenyl Group: The phenyl ring is substituted with a nitro group (-NO₂) at the para

position. The nitro group is strongly electron-withdrawing, which deactivates the aromatic

ring towards further electrophilic substitution and influences the acidity of the α-carbon's

proton.

Ethyl Group (-CH₂CH₃): Attached to the α-carbon, this alkyl group completes the butyric acid

structure.
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Stereochemistry: A Chiral Center
A critical feature of the 2-(4-nitrophenyl)butyric acid structure is the presence of a chiral

center at the α-carbon (the carbon atom bonded to the carboxyl group, the phenyl ring, the

ethyl group, and a hydrogen atom).

Enantiomers: Because it possesses a stereocenter, the molecule is chiral and exists as a

pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-
nitrophenyl)butyric acid and (S)-2-(4-nitrophenyl)butyric acid.

Racemic Mixture: Standard synthesis methods typically produce a 50:50 mixture of these

two enantiomers, known as a racemic mixture.[5]

Chiral Resolution: For applications where stereochemistry is critical, such as in

pharmaceuticals, separation of the racemic mixture into its individual enantiomers is

necessary. This process, known as chiral resolution, can be achieved by forming

diastereomeric salts with a chiral base (e.g., a chiral amine) followed by fractional

crystallization, or by using chiral chromatography.[6][7] The differing physical properties of

the diastereomeric salts allow for their separation.

Spectroscopic Characterization for Structural
Elucidation
The confirmation of the molecular structure of 2-(4-nitrophenyl)butyric acid relies on a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies. The electron-withdrawing effect of the aromatic nitro

group slightly shifts the frequencies of the N-O stretching bands compared to aliphatic nitro

compounds.[8]

Table 2: Key IR Absorption Bands for 2-(4-Nitrophenyl)butyric acid
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Rationale

Carboxylic Acid (O-H) Stretching, broad 3300 - 2500

Characteristic broad

absorption due to

hydrogen bonding.

Aromatic C-H Stretching 3100 - 3000

Typical for sp² C-H

bonds in the phenyl

ring.

Aliphatic C-H Stretching 3000 - 2850
For sp³ C-H bonds in

the ethyl group.

Carboxylic Acid (C=O) Stretching ~1700

Strong absorption

characteristic of the

carbonyl group in a

carboxylic acid.

Aromatic Nitro (N-O) Asymmetric Stretch 1550 - 1475

Strong and

characteristic for

aromatic nitro

compounds.[8][9]

Aromatic Nitro (N-O) Symmetric Stretch 1360 - 1290

Strong and

characteristic,

appears alongside the

asymmetric stretch.[8]

[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton

environment.
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Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,4-

disubstituted (para) benzene ring. The protons closer to the electron-withdrawing nitro

group will be further downfield.

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may

exchange with D₂O.

α-Methine Proton (-CH-): A triplet around δ 3.6-3.8 ppm, coupled to the adjacent

methylene protons.

Methylene Protons (-CH₂-): A multiplet (quintet or sextet) around δ 1.8-2.2 ppm, coupled to

both the α-methine and the terminal methyl protons.

Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm, coupled to the adjacent methylene

protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon

atom.

Carboxyl Carbon: δ > 170 ppm.

Aromatic Carbons: Four signals in the δ 120-150 ppm range. The carbon attached to the

nitro group will be significantly deshielded.

α-Carbon: δ ~45-55 ppm.

Methylene Carbon: δ ~25-30 ppm.

Methyl Carbon: δ ~10-15 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-(4-nitrophenyl)butyric acid, the expected monoisotopic mass is

209.0688 Da.[4] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 209, with

potential fragmentation patterns corresponding to the loss of the carboxyl group, the ethyl

group, or parts of the nitro group.
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Synthetic Methodologies
The synthesis of 2-(4-nitrophenyl)butyric acid is well-documented, with several viable routes.

The choice of method often depends on the availability of starting materials, scalability, and

safety considerations. Below are two common, validated protocols.

Method 1: Electrophilic Nitration

Method 2: Malonic Ester Hydrolysis

2-Phenylbutyric Acid
Nitration Reaction

(<0 °C)

Nitrating Mixture
(HNO₃ / H₂SO₄)

Workup & Purification 2-(4-Nitrophenyl)butyric Acid

Diethyl 2-ethyl-2-
(4-nitrophenyl)malonate

Base Hydrolysis
(NaOH, EtOH/H₂O, Reflux)

Acidification & Workup

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co.,
Ltd [entrepreneur-cn.com]

2. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

3. 2-(4-NITROPHENYL)BUTYRIC ACID Two Chongqing Chemdad Co. ，Ltd [chemdad.com]

4. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1630485?utm_src=pdf-body
https://www.benchchem.com/product/b1630485?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630485?utm_src=pdf-custom-synthesis
https://www.entrepreneur-cn.com/Products/2--4-Nitrophenyl-butyric-acid-CAS-7463-53-8-332.html
https://www.entrepreneur-cn.com/Products/2--4-Nitrophenyl-butyric-acid-CAS-7463-53-8-332.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9493597.htm
https://chemdad.com/index.php?c=article&id=21230
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Nitrophenyl_butyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Nitrophenyl_butyric-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap
[eureka.patsnap.com]

6. Chiral resolution - Wikipedia [en.wikipedia.org]

7. researchgate.net [researchgate.net]

8. orgchemboulder.com [orgchemboulder.com]

9. spectroscopyonline.com [spectroscopyonline.com]

To cite this document: BenchChem. [2-(4-Nitrophenyl)butyric acid molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630485#2-4-nitrophenyl-butyric-acid-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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